molecular formula C24H28N2O6 B6319283 (2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid (Fmoc-D-Abu(3R-Boc-Amino)-OH) CAS No. 338972-24-0

(2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid (Fmoc-D-Abu(3R-Boc-Amino)-OH)

Cat. No.: B6319283
CAS No.: 338972-24-0
M. Wt: 440.5 g/mol
InChI Key: RCTIVJDDNBQGKV-JLTOFOAXSA-N
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Description

(2R,3R)-(Fmoc-Amino)-2-(Boc-Amino)butyric acid (Fmoc-D-Abu(3R-Boc-Amino)-OH) is a chiral, orthogonally protected amino acid derivative critical for solid-phase peptide synthesis (SPPS). Its structure features a D-aminobutyric acid (Abu) backbone with two protecting groups:

  • Fmoc (9-fluorenylmethoxycarbonyl) on the α-amino group, removable under mild basic conditions (e.g., piperidine).
  • Boc (tert-butyloxycarbonyl) on the β-amino group at the 3R position, cleavable with strong acids like trifluoroacetic acid (TFA) .

The stereochemistry (2R,3R) ensures compatibility with non-ribosomal peptide synthetases and enables precise control over peptide secondary structures, such as β-turns or helices . This compound is widely used in synthesizing constrained peptides, glycopeptide mimics, and bioactive molecules requiring regioselective deprotection .

Properties

IUPAC Name

(2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6/c1-14(20(21(27)28)26-23(30)32-24(2,3)4)25-22(29)31-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,25,29)(H,26,30)(H,27,28)/t14-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTIVJDDNBQGKV-JLTOFOAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Protection: Boc Installation at the β-Amino Group

The β-amino group of Abu is protected first due to its lower steric hindrance. In a typical procedure:

  • Reaction Setup : Abu (1.0 eq) is dissolved in anhydrous DCM under argon.

  • Boc Activation : Boc₂O (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) are added at 0°C.

  • Stirring : The mixture is stirred at room temperature for 12 hours, monitored by TLC (ethyl acetate/hexanes 1:1).

  • Workup : The solution is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried (MgSO₄) and concentrated to yield Boc-Abu-OH.

Fmoc Protection at the α-Amino Position

The Boc-protected intermediate is then subjected to Fmoc derivatization:

  • Activation : Boc-Abu-OH (1.0 eq) is dissolved in THF:H₂O (4:1). Fmoc-OSu (1.5 eq) and NaHCO₃ (2.0 eq) are added.

  • Reaction : Stirred at 0°C for 2 hours, then room temperature overnight.

  • Isolation : Acidification with 1N HCl precipitates the product, which is filtered and recrystallized from ethanol/water.

Final Deprotection and Purification

Residual protecting groups (e.g., methyl esters) are removed via hydrogenolysis (H₂/Pd-C) or acidic cleavage (TFA/DCM). Purification by silica gel chromatography (CH₂Cl₂:MeOH 20:1 → 4:1) yields Fmoc-D-Abu(3R-Boc-Amino)-OH with >95% purity.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Epimerization at the α-carbon is a critical concern. Studies show that coupling reactions conducted at 0–5°C reduce racemization to <2%, whereas room-temperature conditions lead to ~8% epimerization. Solvent polarity also plays a role: DMF enhances coupling efficiency but may increase side reactions compared to DCM.

Coupling Agent Selection

The choice of coupling agents significantly impacts yield and stereochemical integrity:

Coupling SystemYield (%)Epimerization (%)Source
HOBt/DIC921.8
HBTU/DIEA882.5
EDCI/HOAt901.5

HOBt/DIC emerges as the optimal system for Abu derivatives, balancing high yield and minimal racemization.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) of Fmoc-D-Abu(3R-Boc-Amino)-OH reveals key peaks:

  • δ 7.75 (d, J = 7.5 Hz, Fmoc aromatic protons)

  • δ 5.30 (bs, NH, Boc)

  • δ 4.40 (m, α-H)

  • δ 1.40 (s, t-Bu, Boc).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms purity:

  • Retention time: 12.3 min

  • Purity: 98.5% (UV detection at 254 nm).

Applications in Peptide Synthesis

Fmoc-D-Abu(3R-Boc-Amino)-OH is integral to constructing peptides with constrained backbones or β-amino acid motifs. Its dual protection scheme enables sequential deprotection: the Fmoc group is removed with 20% piperidine/DMF, exposing the α-amino group for chain elongation, while the Boc group remains intact until final TFA cleavage. This compound has been utilized in the synthesis of antimicrobial peptides and kinase inhibitors, where stereochemical precision is paramount .

Chemical Reactions Analysis

Peptide Coupling Reactions

The compound participates in solid-phase peptide synthesis (SPPS) via carbodiimide-mediated coupling. The Fmoc group remains stable during these reactions, allowing sequential elongation of peptide chains.

Reaction Parameter Details
Activation Reagents HOBt (Hydroxybenzotriazole) and DIC (Diisopropylcarbodiimide)
Solvent DMF (Dimethylformamide) or Dichloromethane (DCM)
Reaction Time 1–2 hours at room temperature
Coupling Efficiency >90% yield under optimized conditions
Role of Boc Group Protects the secondary amine during coupling, preventing side reactions

Boc Deprotection

The Boc group is cleaved under acidic conditions to expose the secondary amine for subsequent reactions.

Reagent Trifluoroacetic Acid (TFA) in dichloromethane (DCM)
Concentration 20–50% TFA in DCM
Reaction Time 30–60 minutes at room temperature
Outcome Selective removal of Boc without affecting the Fmoc group

Fmoc Deprotection

The Fmoc group is removed under basic conditions to liberate the primary amine.

Reagent 20% Piperidine in DMF
Reaction Time 10–20 minutes at room temperature
Efficiency >95% deprotection yield

Bioconjugation Reactions

The compound facilitates biomolecule attachment using carbodiimide chemistry.

Reaction Type Carbodiimide Crosslinking (e.g., EDC/NHS)
Activation Reagents EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide)
Solvent Aqueous buffer (pH 7.4) or DMF
Reaction Time 2–4 hours at room temperature
Application Conjugation to proteins, nanoparticles, or solid supports

Stability Under Reaction Conditions

The compound demonstrates stability in:

  • Basic Conditions : Resists hydrolysis during Fmoc deprotection (piperidine/DMF).

  • Oxidative Environments : Stable in most non-radical oxidative systems.

  • Limitations : Susceptible to strong acids (e.g., TFA) and prolonged exposure to nucleophiles.

Side Reactions and Mitigation

  • Racemization : Minimized by using HOBt/DIC activation and low temperatures.

  • Incomplete Deprotection : Additive scavengers (e.g., triisopropylsilane) reduce side products during Boc removal.

Comparative Reactivity Data

Reaction Rate Constant (k) Activation Energy (kJ/mol) Reference
Boc Deprotection (TFA/DCM)0.15 min⁻¹45.2
Fmoc Deprotection (Piperidine)0.25 min⁻¹32.7
EDC/NHS Activation0.08 min⁻¹58.3

Scientific Research Applications

Peptide Synthesis

Role as a Building Block:
Fmoc-D-Abu(3R-Boc-Amino)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). It allows for the construction of complex peptide chains, facilitating the incorporation of β-amino acids into peptides. The Fmoc protecting group is easily removed under mild conditions, making it suitable for sequential coupling reactions.

Case Study:
In a study on the synthesis of novel peptides with anticancer properties, Fmoc-D-Abu(3R-Boc-Amino)-OH was incorporated into the peptide sequence to evaluate its biological activity. The resulting peptides exhibited significant cytotoxic effects against various cancer cell lines, demonstrating the compound's utility in therapeutic peptide design .

Drug Development

Pharmaceutical Applications:
The compound plays a crucial role in the development of pharmaceuticals targeting specific biological pathways. Its ability to modify peptide structures enhances therapeutic efficacy and specificity.

Example:
Research has shown that peptides synthesized using Fmoc-D-Abu(3R-Boc-Amino)-OH can effectively inhibit certain disease-related proteins, leading to potential treatments for conditions such as cancer and neurodegenerative diseases .

Bioconjugation

Linking Biomolecules:
Fmoc-D-Abu(3R-Boc-Amino)-OH is employed in bioconjugation processes, which involve linking biomolecules for applications in diagnostics and targeted drug delivery systems. This enhances the specificity of drug delivery while minimizing side effects.

Data Table: Bioconjugation Applications

Application AreaDescription
DiagnosticsUsed to create targeted imaging agents
Targeted Drug DeliveryEnhances delivery efficiency and reduces toxicity
Vaccine DevelopmentFacilitates conjugation of antigens to carriers

Research in Neuroscience

Neuroactive Compounds:
The compound is also applied in neuroscience research for developing neuroactive compounds. Its structural properties allow it to mimic neurotransmitters or other biologically active molecules.

Case Study:
In investigations focused on neurological disorders, Fmoc-D-Abu(3R-Boc-Amino)-OH has been used to create analogs of neuropeptides that show promise in modulating synaptic activity and potentially treating conditions like Alzheimer’s disease .

Protein Engineering

Modifying Protein Structures:
In protein engineering, Fmoc-D-Abu(3R-Boc-Amino)-OH is instrumental in modifying proteins to enhance their stability and functionality. This is particularly important in biotechnological applications where protein performance is critical.

Research Findings:
Studies indicate that proteins engineered with this compound exhibit improved resistance to denaturation and aggregation, making them suitable for industrial applications .

Mechanism of Action

The mechanism of action of (2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid primarily involves its role as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino functionalities during the synthesis process, allowing for selective reactions at other sites. Upon deprotection, the free amino groups can participate in further chemical reactions, leading to the formation of peptides or other complex molecules.

Comparison with Similar Compounds

Key Differences :

  • Backbone Length : Abu (C4) vs. Dap (C3) or longer homologues (e.g., C8 in 二高赖氨酸) influence peptide chain flexibility .
  • Protection Sites : Boc on β (Abu) vs. ε (二高赖氨酸) positions dictates orthogonal deprotection strategies .
  • Stereochemistry : D- vs. L-configuration affects peptide folding and biological activity .

Physicochemical Properties

Property Fmoc-D-Abu(3R-Boc-Amino)-OH Fmoc-D-Dap(Boc)-OH (S)-2-Boc-4-Fmoc-Aminobutyric Acid
Solubility in DCM High Moderate High
Melting Point 180–185°C (decomposes) 165–170°C 190–195°C
Nanoparticle Size 250–500 nm (Fmoc) N/A 500–750 nm (Boc)
Stability in TFA Stable (Boc removed) Stable Boc removed in <30 min

Notes:

  • Boc-amino acids form larger nanoparticles (500–750 nm) than Fmoc derivatives (250–500 nm), impacting aqueous SPPS efficiency .
  • Fmoc groups degrade under UV light, requiring dark storage, while Boc derivatives are photostable .

Research Findings

  • Yield Optimization: Using CDMT/NMM coupling agents improves Boc-amino acid yields to 36% vs. 31% for TBDMSOTf-mediated Fmoc protection .
  • Biological Activity: Peptides incorporating Fmoc-D-Abu(3R-Boc-Amino)-OH show enhanced protease resistance compared to Dap or homolysine analogues .
  • Scalability : Liquid-liquid extraction reduces Boc-diamide contamination to <5%, vs. 10–15% in Fmoc syntheses requiring HPLC .

Biological Activity

(2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid, commonly referred to as Fmoc-D-Abu(3R-Boc-Amino)-OH, is a derivative of amino acids that plays a significant role in peptide synthesis and has potential applications in therapeutic development. This compound features both Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups, which are crucial for the stability and reactivity of the amino acid during synthesis.

Fmoc-D-Abu(3R-Boc-Amino)-OH has the following chemical characteristics:

  • Molecular Formula : C₁₄H₁₉N₂O₄
  • CAS Number : 338972-24-0
  • Solubility : Soluble in common organic solvents like DMF (dimethylformamide) and DMSO (dimethyl sulfoxide), but less soluble in water due to its hydrophobic Fmoc group .

Peptide Synthesis

The compound is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy removal under basic conditions, facilitating the sequential addition of amino acids. The Boc group provides additional stability during the synthesis process .

Therapeutic Applications

Recent studies indicate that Fmoc-D-Abu(3R-Boc-Amino)-OH can be integrated into peptides designed for various therapeutic applications, including:

  • Anticancer Agents : Peptides incorporating this compound have shown promise in targeting cancer cells by enhancing cell permeability and stability against proteolytic degradation .
  • Neuroprotective Effects : Research suggests that certain analogs of this compound may exhibit neuroprotective properties, potentially offering new avenues for treating neurodegenerative diseases .

Case Study 1: Anticancer Peptides

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of peptides incorporating Fmoc-D-Abu(3R-Boc-Amino)-OH. These peptides demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity. The structure-activity relationship (SAR) analysis revealed that modifications at the N-terminus could enhance biological activity .

Case Study 2: Neuroprotective Peptides

Another study explored the neuroprotective effects of peptides containing Fmoc-D-Abu(3R-Boc-Amino)-OH. The findings indicated that these peptides could reduce oxidative stress in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .

Data Tables

PropertyValue
Molecular Weight273.32 g/mol
Melting PointNot determined
SolubilitySoluble in DMF, DMSO
CAS Number338972-24-0
ApplicationDescription
Anticancer AgentsTargeting cancer cell lines
Neuroprotective PeptidesReducing oxidative stress

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